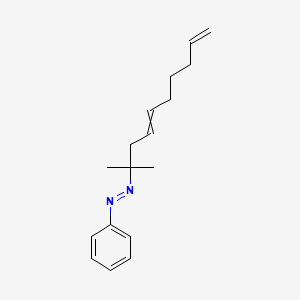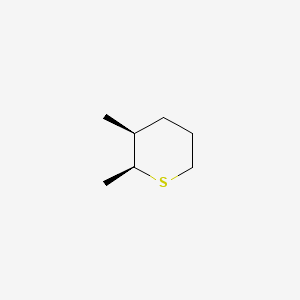
Quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,4-dimethyl-3-(2-methyl-1-propenyl)-quinoline, can be achieved through various established protocols. Some of the common methods include:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of an acid medium (such as sulfuric acid) and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone.
Pfitzinger Reaction: This reaction entails the condensation of an isatin and a ketone in an alkaline medium.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline N-oxides.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, similar to those observed in benzene and pyridine
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metals like palladium or copper are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, interact with DNA, and modulate cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- can be compared with other quinoline derivatives such as:
Quinaldine: 2-methylquinoline, known for its use in the synthesis of dyes and pharmaceuticals.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
The uniqueness of quinoline, 2,4-dimethyl-3-(2-methyl-1-propenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
61736-49-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,4-dimethyl-3-(2-methylprop-1-enyl)quinoline |
InChI |
InChI=1S/C15H17N/c1-10(2)9-14-11(3)13-7-5-6-8-15(13)16-12(14)4/h5-9H,1-4H3 |
InChI Key |
NRQODPHWDFOBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


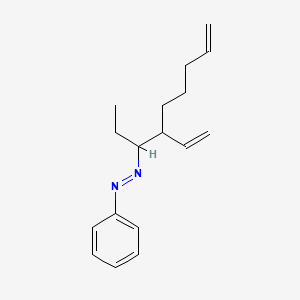
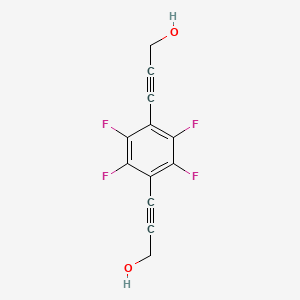
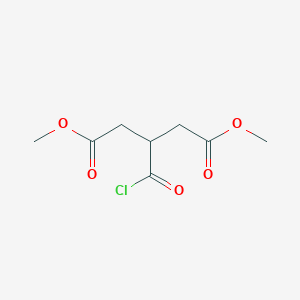
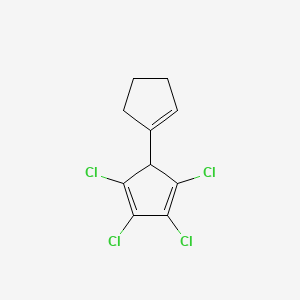

![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14566062.png)
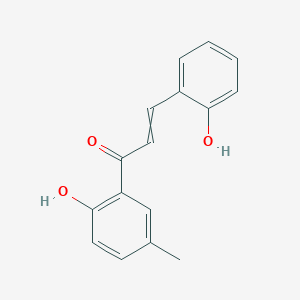
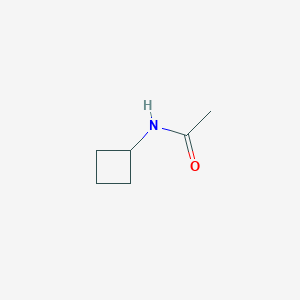
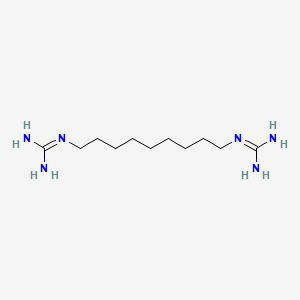
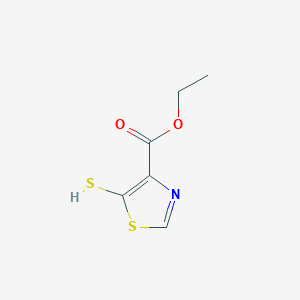
![Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl-](/img/structure/B14566096.png)
